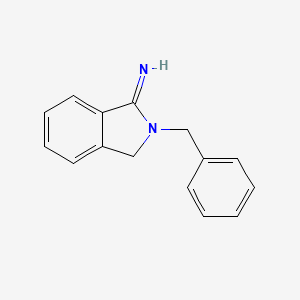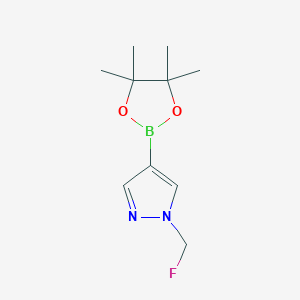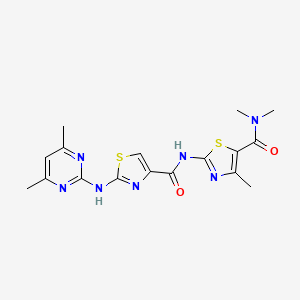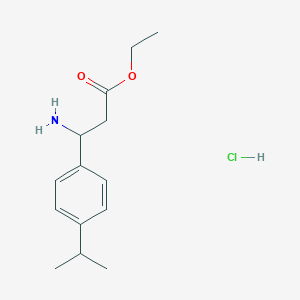![molecular formula C9H16N2O2 B2934723 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one CAS No. 2060057-54-5](/img/structure/B2934723.png)
3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one is an organic compound with the molecular formula C9H16N2O2 . It has a molecular weight of 184.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one is 1S/C9H16N2O2/c12-8-7-9(11-4-3-10-8)1-5-13-6-2-9/h11H,1-7H2,(H,10,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one is a powder that is stored at room temperature . It has a molecular weight of 184.24 .Aplicaciones Científicas De Investigación
Anticancer Properties
Research on Combretastatin A1 (OXi4503), a compound with a structure that might be related to 3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one, has shown promising anticancer activities. In a Phase 1B clinical study, OXi4503, combined with cytarabine (ARA-C), was evaluated for its efficacy in treating patients with relapsed or refractory Acute Myeloid Leukemia (AML). The study found that OXi4503 exhibits dual-functionality with vascular disrupting and cytotoxic properties, indicating significant anti-leukemia activity. This suggests potential applications of related compounds in developing novel anticancer therapies (Uckun et al., 2019).
Immune-Stimulating Effects
Another study explored OX40, a costimulatory receptor that can potentiate T-cell receptor signaling, leading to T-cell activation. The engagement of OX40 by ligands present on dendritic cells enhances T-cell proliferation, effector function, and survival, showcasing the immune-stimulating potential of activating this pathway. A phase I clinical trial using a mouse monoclonal antibody to agonize human OX40 signaling in patients with advanced cancer showed acceptable toxicity and regression of metastatic lesions in some patients. This illustrates the potential of compounds targeting the OX40 pathway in stimulating antitumor immunity (Curti et al., 2013).
Pharmacokinetics in Pediatric Patients
The pharmacokinetics of Oxcarbazepine's active metabolite, 10-monohydroxy derivative (MHD), was assessed in pediatric epileptic patients, revealing no significant ethnic differences in pharmacokinetics between Japanese and non-Japanese patients. This suggests a universal applicability of dosing regimens for treating partial onset seizures in pediatric patients, regardless of ethnicity. It highlights the importance of understanding the metabolic pathways and pharmacokinetics of compounds for their effective and safe use in diverse patient populations (Sugiyama et al., 2015).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H315, H318, and H335, indicating that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-oxa-7,10-diazaspiro[5.6]dodecan-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c12-8-7-9(11-4-3-10-8)1-5-13-6-2-9/h11H,1-7H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPQUGZZXCAFPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)NCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-7,10-diazaspiro[5.6]dodecan-11-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2934641.png)



![5-(3-ethoxy-2-hydroxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2934648.png)

![Ethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2934651.png)
![tert-butyl N-[3-(2-oxoethyl)cyclobutyl]carbamate](/img/structure/B2934652.png)


![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2934655.png)


